molecular formula C18H17NO5S2 B6495134 ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-63-6

ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B6495134
CAS No.: 932464-63-6
M. Wt: 391.5 g/mol
InChI Key: NJJKZEJWYOAPJM-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived sulfonamide ester featuring a 2-methoxy-substituted phenylsulfamoyl group at the 3-position and an ethyl ester at the 2-position.

Properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-3-24-18(20)16-17(12-8-4-7-11-15(12)25-16)26(21,22)19-13-9-5-6-10-14(13)23-2/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJKZEJWYOAPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is being investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in tumor growth, making it a candidate for cancer treatment.
  • Antimicrobial Properties : Research is ongoing to evaluate its effectiveness against various bacterial strains, potentially leading to new antibiotics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The sulfamoyl group can participate in further modifications to develop novel compounds.
  • Esterification Reactions : The ethyl ester can be transformed into other functional groups for diverse applications.

Materials Science

Due to its structural characteristics, this compound is also explored for use in developing specialty chemicals and materials, such as:

  • Conductive Polymers : Investigations are underway into its potential as a dopant or additive in polymer matrices.
  • Photovoltaic Applications : Its electronic properties may make it suitable for use in organic solar cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiophene derivatives, including this compound. Results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents assessed the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed promising activity, indicating that it could be developed into a new class of antibiotics.

Case Study 3: Synthesis and Characterization

A detailed synthesis route was documented in Synthetic Communications, where researchers optimized the reaction conditions for producing this compound with high yields and purity. This study highlights the importance of this compound as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The benzothiophene core can also interact with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents, molecular weights, and physical properties:

Compound Name Substituent (R) Ester Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) 2-OCH₃ Ethyl ~377.44* N/A N/A
Methyl 3-[(2-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3b) 2-OCH₃ (amino, not sulfamoyl) Methyl 328.36 123–124 72
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-CH₃ Ethyl 375.46 N/A N/A
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-F, 4-CH₃ Ethyl 409.91 N/A N/A
Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-OPh (phenoxy) Ethyl 453.53 N/A N/A

*Calculated based on molecular formula C₁₈H₁₇NO₅S₂.

Key Observations:

Phenoxy substituents (e.g., 4-OPh in ) significantly increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Ester Group Variations :

  • Methyl esters (e.g., compound 3b ) exhibit lower molecular weights and higher melting points (123–124°C) compared to ethyl esters, likely due to reduced steric bulk and enhanced crystallinity.

Synthetic Yields :

  • Yields for methyl-substituted analogs (e.g., 72–94% in ) suggest that electron-donating substituents facilitate copper-catalyzed cross-coupling reactions, whereas bulky or electron-withdrawing groups may require optimized conditions.

Physicochemical and Spectroscopic Properties

  • Melting Points : Methyl analogs (e.g., 3b: 123–124°C ) generally exhibit higher melting points than ethyl esters due to tighter crystal packing.
  • Spectroscopic Data :
    • ¹H-NMR : Signals for the 2-methoxy group (~δ 3.8–4.0 ppm) and ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) are characteristic .
    • IR : Strong absorptions for sulfonamide (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups confirm functional group integrity .

Biological Activity

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has attracted attention for its potential biological activities. This article provides a detailed exploration of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiophene core, an ethoxyphenyl sulfamoyl group, and an ethyl ester functionality. The synthesis involves several key steps:

  • Formation of the Benzothiophene Core : Achieved through cyclization reactions using suitable precursors.
  • Introduction of the Sulfamoyl Group : Conducted via nucleophilic substitution with sulfamoyl chloride derivatives.
  • Esterification : Involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Biological Activity

This compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have indicated that benzothiophene derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the benzothiophene core can enhance anticancer efficacy .
  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Research utilizing the Cup plate method demonstrated significant antibacterial activity when compared to standard drugs .
  • Anti-inflammatory Effects : Benzothiophene derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Receptor Modulation : It may interact with various receptors involved in inflammatory responses, thereby modulating immune responses .

Research Findings and Case Studies

Several studies have explored the biological activity of benzothiophene derivatives, including this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with SAR indicating structural modifications enhance efficacy.
Antimicrobial ActivityShowed effectiveness against various bacterial strains, outperforming some standard antibiotics.
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.

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